Cas no 2168168-33-8 (2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid)

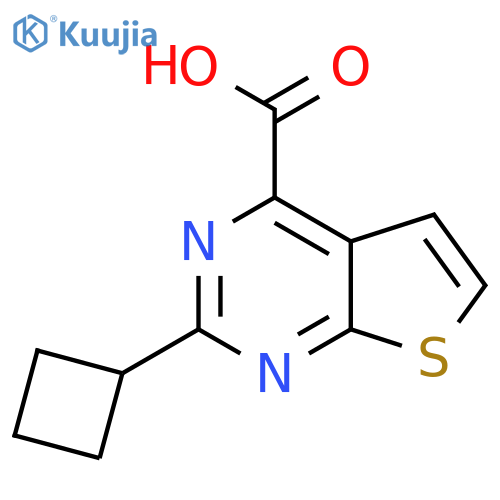

2168168-33-8 structure

商品名:2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid

2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid

- EN300-1267901

- 2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid

- 2168168-33-8

-

- インチ: 1S/C11H10N2O2S/c14-11(15)8-7-4-5-16-10(7)13-9(12-8)6-2-1-3-6/h4-6H,1-3H2,(H,14,15)

- InChIKey: FWLIHSQHPYZTEG-UHFFFAOYSA-N

- ほほえんだ: S1C=CC2=C(C(=O)O)N=C(C3CCC3)N=C12

計算された属性

- せいみつぶんしりょう: 234.04629874g/mol

- どういたいしつりょう: 234.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 91.3Ų

2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1267901-500mg |

2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid |

2168168-33-8 | 500mg |

$1180.0 | 2023-10-02 | ||

| Enamine | EN300-1267901-2500mg |

2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid |

2168168-33-8 | 2500mg |

$2408.0 | 2023-10-02 | ||

| Enamine | EN300-1267901-5000mg |

2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid |

2168168-33-8 | 5000mg |

$3562.0 | 2023-10-02 | ||

| Enamine | EN300-1267901-50mg |

2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid |

2168168-33-8 | 50mg |

$1032.0 | 2023-10-02 | ||

| Enamine | EN300-1267901-1.0g |

2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid |

2168168-33-8 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1267901-10000mg |

2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid |

2168168-33-8 | 10000mg |

$5283.0 | 2023-10-02 | ||

| Enamine | EN300-1267901-100mg |

2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid |

2168168-33-8 | 100mg |

$1081.0 | 2023-10-02 | ||

| Enamine | EN300-1267901-1000mg |

2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid |

2168168-33-8 | 1000mg |

$1229.0 | 2023-10-02 | ||

| Enamine | EN300-1267901-250mg |

2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid |

2168168-33-8 | 250mg |

$1131.0 | 2023-10-02 |

2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

2168168-33-8 (2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量